molecular formula C15H17N5O B3015091 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034302-16-2

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B3015091
CAS No.: 2034302-16-2
M. Wt: 283.335
InChI Key: RNYFYJNDLFEIFO-UHFFFAOYSA-N
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Description

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of azole ring that consists of three nitrogen atoms and two carbon atoms . The triazole ring is attached to a cyclopropyl group, a pyrrolidinyl group, and a pyridinyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a cyclopropyl group, a pyrrolidinyl group, and a pyridinyl group . The dihedral angles between the triazole ring and the cyclopropyl and pyridine rings are significant .

Scientific Research Applications

Synthesis and Medicinal Applications

  • P2X7 Antagonist for Mood Disorders : A study developed a novel synthesis method for P2X7 antagonists, which are potential treatments for mood disorders. The synthesis involved a dipolar cycloaddition reaction to create compounds with a challenging chiral center. One compound exhibited robust P2X7 receptor occupancy and good tolerability, making it a candidate for clinical trials to assess safety and tolerability in human subjects (Chrovian et al., 2018).

  • Anticancer and Antimicrobial Agents : Another research focused on the synthesis of novel biologically potent heterocyclic compounds with potential anticancer and antimicrobial properties. These compounds incorporated oxazole, pyrazoline, and pyridine entities and demonstrated significant activity against various cancer cell lines and pathogenic strains (Katariya et al., 2021).

Molecular Structure and Computational Studies

  • Boric Acid Ester Intermediates : Research on boric acid ester intermediates with benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, focused on their synthesis and characterization. The study provided insights into their crystallographic and conformational analyses, as well as density functional theory (DFT) calculations to understand their physicochemical properties (Huang et al., 2021).

Catalysis and Chemical Reactions

  • Catalysis for Huisgen 1,3-Dipolar Cycloadditions : A study introduced a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for facilitating Huisgen 1,3-dipolar cycloadditions. This catalyst demonstrated low loadings, short reaction times, and compatibility with free amino groups, making it an outstanding choice for such reactions (Ozcubukcu et al., 2009).

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(13-3-1-2-7-16-13)19-8-6-12(9-19)20-10-14(17-18-20)11-4-5-11/h1-3,7,10-12H,4-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYFYJNDLFEIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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